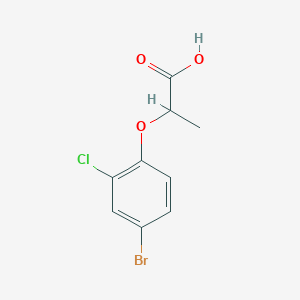

2-(4-Bromo-2-chlorophenoxy)propanoic acid

Übersicht

Beschreibung

2-(4-Bromo-2-chlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H8BrClO3 It is a derivative of phenoxypropanoic acid, characterized by the presence of bromine and chlorine atoms on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenoxy)propanoic acid typically involves the reaction of 4-bromo-2-chlorophenol with propanoic acid derivatives. One common method is the esterification of 4-bromo-2-chlorophenol with propanoic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromo-2-chlorophenoxy)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The propanoic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent can facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols or other reduced compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-(4-Bromo-2-chlorophenoxy)propanoic acid is C10H8BrClO3. It features a phenoxy group attached to a propanoic acid moiety, with bromine and chlorine substituents on the aromatic ring. These halogen atoms enhance the compound's lipophilicity, which can influence its biological activity and interaction with cellular targets.

Chemistry

- Synthesis Intermediate : this compound serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in numerous chemical reactions, facilitating the development of pharmaceuticals and agrochemicals.

- Functional Group Transformations : The unique structure of this compound enables it to undergo functional group transformations, making it valuable in synthetic chemistry for creating complex molecules.

Biology

- Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties against various bacterial strains. Its effectiveness as an antimicrobial agent is being explored in laboratory settings.

- Anticancer Potential : Research has shown that this compound may inhibit tumor cell growth in vitro, suggesting potential applications in cancer therapy. The mechanisms behind its anticancer activity are under investigation.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This property could be leveraged for therapeutic purposes, particularly in developing enzyme inhibitors.

Medicine

- Therapeutic Agent Development : As a precursor for new therapeutic agents, this compound is being investigated for its potential use in formulating drugs aimed at treating inflammatory conditions and other diseases.

- Non-Steroidal Anti-Inflammatory Drug (NSAID) Potential : The compound exhibits significant anti-inflammatory and analgesic properties, making it a candidate for NSAID formulations aimed at alleviating pain associated with conditions like arthritis.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific functional properties. Its reactivity allows for the design of materials with tailored characteristics.

Case Study 1: Antimicrobial Properties

A study conducted on various bacterial strains demonstrated that this compound exhibited notable antimicrobial activity. The results indicated a dose-dependent response, suggesting that higher concentrations of the compound were more effective at inhibiting bacterial growth.

Case Study 2: Anticancer Activity

In vitro experiments involving cancer cell lines showed that treatment with this compound led to significant reductions in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-2-chlorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2,4-Dichlorophenoxy)propanoic acid: Similar structure but with two chlorine atoms instead of one bromine and one chlorine.

2-(4-Chlorophenoxy)propanoic acid: Contains only a chlorine atom on the phenyl ring.

2-(2-Bromo-4-chlorophenoxy)propanoic acid: Similar structure with bromine and chlorine atoms in different positions.

Uniqueness

2-(4-Bromo-2-chlorophenoxy)propanoic acid is unique due to the specific positioning of bromine and chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Biologische Aktivität

2-(4-Bromo-2-chlorophenoxy)propanoic acid is a chemical compound that has garnered attention for its biological activities, particularly in the context of herbicidal properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H10BrClO3

- Molecular Weight : 293.54 g/mol

- Structure : The compound features a propanoic acid moiety linked to a phenoxy group substituted with bromine and chlorine atoms.

The biological activity of this compound is primarily linked to its interaction with plant growth regulators and potential antimicrobial properties. The compound is structurally similar to well-known herbicides in the chlorophenoxy family, which are known to disrupt plant growth by mimicking auxins, leading to uncontrolled growth and eventual plant death.

Herbicidal Activity

Research indicates that compounds within the chlorophenoxy family, including this compound, exhibit significant herbicidal activity. The mechanism involves:

- Auxin Mimicry : The compound acts as a synthetic auxin, promoting abnormal growth patterns in plants.

- Selective Toxicity : It demonstrates selective toxicity towards certain plant species while being less harmful to others, making it a candidate for targeted herbicide applications.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. The findings suggest:

- Inhibition of Bacterial Growth : In vitro tests have shown that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial activity may be attributed to the disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Toxicological Profile

The safety profile of this compound has been evaluated in multiple studies:

- Chronic Toxicity Studies : Long-term exposure studies in animal models have indicated low toxicity levels at recommended application rates. However, some studies have raised concerns about potential carcinogenic effects associated with similar chlorophenoxy compounds .

- Genotoxicity Assessments : Tests on human lymphocytes have shown no significant increase in chromosomal aberrations or sister chromatid exchanges, suggesting a favorable safety profile for human exposure .

Case Studies and Research Findings

- Herbicidal Efficacy :

- Antimicrobial Research :

- Toxicological Evaluations :

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C10H10BrClO3 |

| Molecular Weight | 293.54 g/mol |

| Herbicidal Activity | Significant against certain weeds |

| Antimicrobial Activity | Effective against Chlamydia |

| Toxicity | Low; concerns for chronic exposure |

| Carcinogenicity | Limited evidence; further studies needed |

Eigenschaften

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINRZNVTDBJWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397056 | |

| Record name | 2-(4-bromo-2-chlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588681-97-4 | |

| Record name | 2-(4-bromo-2-chlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.